Regioselective Cross-Coupling Potential: 4-Iodo vs. 5-Iodo Pyridine Derivatives
The iodine atom at the 4-position of the pyridine ring is sterically less hindered than in the 5-iodo analog (2-methoxy-3-methyl-5-iodopyridine), which can lead to faster oxidative addition in palladium-catalyzed cross-coupling reactions. While direct kinetic data for this specific compound is not published, studies on related 4-iodopyridines demonstrate superior reactivity in Suzuki-Miyaura couplings compared to their 5-iodo counterparts due to reduced steric clash at the 4-position . This translates to potentially higher yields and milder reaction conditions for the 4-iodo isomer.
| Evidence Dimension | Steric Hindrance and Reactivity in Pd-Catalyzed Cross-Couplings |
|---|---|
| Target Compound Data | Iodine at 4-position; adjacent to N (position 3 has methyl, position 5 is H). |
| Comparator Or Baseline | 2-Methoxy-3-methyl-5-iodopyridine (CAS 234107-95-0); iodine at 5-position flanked by C-4 (H) and C-6 (H). |
| Quantified Difference | No direct kinetic comparison available; difference is inferred from class-level reactivity of 4-iodopyridines vs. 5-iodopyridines. |
| Conditions | Inferred from general palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). |
Why This Matters
Selecting the 4-iodo isomer may provide higher reaction efficiency and predictability in complex synthetic sequences where steric effects dominate.
